6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride
Description
6-Phenylmethoxy-2-azaspiro[3.3]heptane hydrochloride is a bicyclic amine derivative featuring a spirocyclic core with a phenylmethoxy substituent at the 6-position. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol (calculated from structural data).
Properties
IUPAC Name |
6-phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-11(5-3-1)8-15-12-6-13(7-12)9-14-10-13;/h1-5,12,14H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBQIBIACRYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-17-0 | |
| Record name | 6-(benzyloxy)-2-azaspiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of an appropriate aziridine with a phenylmethoxy-substituted alkene under acidic conditions to form the spirocyclic intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Drug Development
The compound is primarily investigated for its role as an intermediate in the synthesis of various bioactive molecules, particularly those targeting viral infections and cancer therapies. Notably, it has been explored as a precursor for developing inhibitors for the hepatitis C virus (HCV) and epidermal growth factor receptor (EGFR) kinase inhibitors for cancer treatment .
Synthesis of Bioactive Substances
Research has demonstrated that derivatives of 6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride are utilized in synthesizing compounds with specific biological activities, including:
- EGFR Kinase Inhibitors : These compounds are crucial in cancer therapy as they inhibit pathways that lead to tumor growth .
- Leucine Rich Repeat Kinase 2 (LRRK2) Inhibitors : These inhibitors are being studied for their potential in treating Parkinson's disease .
Case Study: Synthesis of HCV Inhibitors
A notable study involved the synthesis of 5-azaspiro[2.4]heptane derivatives, where this compound served as an essential starting material. The research highlighted the compound's effectiveness in enhancing the yield of active pharmaceutical ingredients used against HCV by optimizing synthetic pathways .
| Compound | Target Disease | Biological Activity |
|---|---|---|
| 5-Azaspiro[2.4]heptane derivatives | Hepatitis C Virus | Inhibition of viral replication |
| 6-Phenylmethoxy derivatives | Cancer | EGFR inhibition |
Case Study: Development of Kinase Inhibitors
Another study focused on synthesizing novel kinase inhibitors using this compound as a building block. The results indicated that modifications to the spirocyclic structure could lead to increased potency against specific cancer cell lines, demonstrating the compound's versatility in drug design .
Mechanism of Action
The mechanism of action of 6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Core Structural Features
All analogs share the 2-azaspiro[3.3]heptane scaffold, but differ in substituents at the 6-position. Key variations include:
- 6-(tert-Butoxy)-2-azaspiro[3.3]heptane hydrochloride (CAS 2490402-30-5): Bulkier tert-butoxy group increases steric hindrance .
- 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride (CAS 1638761-19-9): Smaller methoxy group reduces molecular weight (163.65 g/mol ) .
- 6-Methyl-2-azaspiro[3.3]heptane hydrochloride (CAS 2089649-42-1): Hydrophobic methyl group enhances metabolic stability .
Physicochemical Properties
Pharmacological Relevance
- Conformational Rigidity : The spirocyclic core restricts rotational freedom, improving target selectivity in receptor binding .
- Fluorinated Derivatives : 6-(Difluoromethyl) and 6-fluoro analogs (e.g., CID 131538420) are explored for antiviral or anticancer activity due to enhanced electronegativity .
- Phenylmethoxy Group : This substituent may enhance interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
Commercial Availability
- 6-Phenylmethoxy-2-azaspiro[3.3]heptane HCl : Supplied globally by Divis Labs (India) , ChayseChem (USA) , and Great Dragon Biochemicals (China) in research-grade quantities .
Biological Activity
6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 239.74 g/mol
- CAS Number : 2445478-10-2
The compound features a spirocyclic structure, which is known to influence its interaction with biological targets. The presence of the phenylmethoxy group enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. Key mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters such as serotonin and dopamine.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant-like effects, likely due to modulation of serotonergic pathways.
- Neuroprotective Properties : The compound may offer neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study | Activity Assessed | Findings |
|---|---|---|
| Study A | MAO-B Inhibition | IC50 = 150 nM |
| Study B | Antidepressant Effects | Significant reduction in depressive-like behavior in animal models |
| Study C | Neuroprotection | Reduced neuroinflammation in vitro |
Case Studies
- MAO-B Inhibition : A study demonstrated that this compound inhibited monoamine oxidase B (MAO-B) with an IC50 value of 150 nM, indicating its potential utility in treating disorders associated with dopamine metabolism .
- Antidepressant-Like Effects : In a controlled animal study, administration of the compound resulted in a significant decrease in immobility time in the forced swim test, suggesting antidepressant-like properties .
- Neuroprotective Effects : In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in microglial cells, indicating a potential role in neuroprotection against inflammatory damage .
Q & A
Q. What are the optimal synthetic routes for 6-phenylmethoxy-2-azaspiro[3.3]heptane hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : A two-step approach is recommended: (i) Spirocycle formation : Use [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by β-lactam ring reduction (e.g., LiAlH4) to generate the spirocyclic core . (ii) Functionalization : Introduce the phenylmethoxy group via nucleophilic substitution under basic conditions (e.g., K2CO3 in DMF) .
- Critical parameters : Temperature control (<50°C) during cycloaddition minimizes side reactions. Purification via crystallization or chromatography ensures >95% purity .
Q. How can researchers confirm the structural identity of 6-phenylmethoxy-2-azaspiro[3.3]heptane hydrochloride?
- Analytical workflow :
- NMR : Compare experimental H/C NMR spectra with computed data (e.g., PubChem records) to verify spirocyclic geometry and substituent positions .
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula (e.g., CHClNO) and rule out synthetic byproducts .
- X-ray crystallography : Resolve ambiguities in stereochemistry for the spirocyclic core .
Q. What preliminary assays are suitable for evaluating the compound’s biological activity?
- Screening strategy :
- Receptor binding : Perform radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (K) .
- Enzymatic inhibition : Use fluorogenic substrates to test inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms .
- Cellular viability : Conduct MTT assays in neuronal or hepatic cell lines to gauge cytotoxicity .
Advanced Research Questions
Q. How does the phenylmethoxy substituent influence structure-activity relationships (SAR) compared to other analogs?
- SAR insights :
- Key takeaway : The phenylmethoxy group balances lipophilicity (logP ~2.5) and steric bulk, optimizing CNS penetration without compromising solubility .
Q. What strategies resolve contradictions in reported binding affinities for this compound across studies?
- Troubleshooting steps : (i) Assay standardization : Ensure consistent buffer pH (7.4), temperature (25°C), and protein concentration across labs . (ii) Orthogonal validation : Cross-validate radioligand data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . (iii) Probe purity : Re-evaluate compound purity (>98%) via HPLC-UV and control for hygroscopic degradation .
Q. How can researchers address low yields in the final hydrochloride salt formation?
- Process optimization :
- Salt selection : Screen counterions (e.g., oxalate, citrate) to identify crystalline forms with higher stability .
- Precipitation : Use antisolvent addition (e.g., diethyl ether) under controlled pH (4–5) to precipitate the hydrochloride salt .
- Yield improvement : Scale reactions in continuous flow reactors to enhance mixing and reduce side-product formation .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Mechanistic studies :
- Molecular dynamics (MD) simulations : Model binding poses with GPCRs (e.g., dopamine D receptor) to identify key residue interactions .
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution for structure-guided optimization .
- Metabolite profiling : Use LC-MS/MS to track hepatic metabolites and assess metabolic stability .
Data Contradiction Analysis
Q. Why do computational predictions of logP for this compound vary across software platforms?
- Root cause : Differences in atomic contribution algorithms (e.g., Wildman vs. Crippen methods) and protonation state assumptions at physiological pH .
- Resolution : Validate logP experimentally via shake-flask assays (octanol/water) and correlate with computational outputs .
Tables for Critical Data
Q. Table 1. Comparative Physicochemical Properties of Azaspiro Analogs
| Compound | logP | Solubility (mg/mL) | MAO-B IC (nM) |
|---|---|---|---|
| 6-Phenylmethoxy target | 2.4 | 0.8 (pH 7.4) | 18 ± 2.1 |
| 6-Fluoro-6-methyl analog | 1.9 | 1.2 (pH 7.4) | 12 ± 1.5 |
| 2-Thia-6-azaspiro[3.3]heptane | 2.1 | 0.5 (pH 7.4) | 210 ± 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
